Prostaglandin E2-d4

Description

Context of Stable Isotope Labeling in Contemporary Biochemical and Analytical Sciences

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.orgcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including studies in humans. By replacing one or more atoms in a molecule with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can create a labeled version of the compound that is chemically identical to the native molecule but has a different mass. wikipedia.orgdiagnosticsworldnews.com

This mass difference allows for the differentiation and quantification of the labeled compound from its unlabeled counterpart using mass spectrometry (MS). wikipedia.org Stable isotope-labeled compounds are considered the gold standard for absolute quantitation in metabolomics and lipidomics, serving as ideal internal standards. diagnosticsworldnews.com The addition of a known amount of a stable isotope-labeled standard to a sample at the beginning of the extraction process allows for the correction of sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements. biomol.com This technique has become fundamental in proteomics, metabolic flux analysis, and environmental studies. wikipedia.org

Historical Development and Evolution of Deuterated Eicosanoids as Research Tools

The use of deuterated compounds in scientific research has a history rooted in the discovery of deuterium itself by Harold Urey in 1931. wikipedia.org The concept of using deuterium substitution in drug discovery and as metabolic probes began to gain traction in the 1970s. wikipedia.orggabarx.com The development of deuterated eicosanoids as research tools has progressed in tandem with advancements in mass spectrometry instrumentation and ionization techniques, such as electrospray ionization (ESI). biomol.comcaymanchem.com

Early quantitative analyses of prostaglandins (B1171923) in the 1970s required derivatization to make them volatile enough for gas chromatography-mass spectrometry (GC-MS). caymanchem.com The realization that mass spectrometers could be powerful quantitative tools, especially when using an internal standard, was a critical development. caymanchem.com The availability of stable isotope-labeled internal standards for eicosanoids has been crucial for accurate quantification. biomol.com Deuterated analogues, like Prostaglandin (B15479496) E2-d4, behave almost identically to their naturally occurring counterparts during sample preparation and chromatography, with any loss of the analyte being compensated for by a proportional loss of the internal standard. biomol.comcaymanchem.com This has made them essential for reliable quantification in complex biological samples. lipidmaps.org

Significance of Prostaglandin E2-d4 as a Benchmark Standard in Eicosanoid Investigations

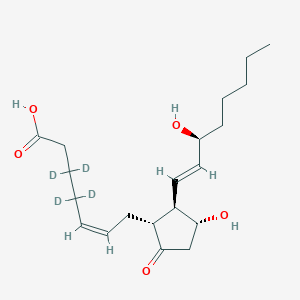

This compound is a deuterated form of Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway and a widely investigated eicosanoid involved in inflammation, fertility, and immune modulation. caymanchem.com PGE2-d4 contains four deuterium atoms, which gives it a distinct mass-to-charge ratio compared to the endogenous PGE2. caymanchem.com This property makes it an ideal internal standard for the quantification of PGE2 by GC- or LC-mass spectrometry. caymanchem.comfishersci.com

The use of this compound enhances analytical precision and allows for the accurate determination of PGE2 levels in various biological matrices. scbt.com Its stability under different ionization techniques ensures consistent and reliable performance. scbt.com The ability to precisely quantify PGE2 is critical for understanding its role in numerous diseases, including cancer, inflammatory bowel disease, and cardiovascular disease. rsc.orgacs.orgnih.gov For instance, studies have used PGE2-d4 to investigate the role of PGE2 biosynthesis in colorectal cancer and to analyze its levels in inflammatory conditions. rsc.orgmdpi.com The commercial availability of high-purity, gravimetrically prepared this compound standards further solidifies its role as a benchmark in eicosanoid research. caymanchem.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | nih.gov |

| Molecular Formula | C₂₀H₂₈D₄O₅ | caymanchem.com |

| Molecular Weight | 356.5 g/mol | nih.govcaymanchem.com |

| CAS Number | 34210-10-1 | caymanchem.com |

| Synonyms | Dinoprostone-d4, PGE2-d4 | caymanchem.comfishersci.com |

| Purity | ≥99% deuterated forms (d1-d4) | caymanchem.comfishersci.com |

| Formulation | A solution in methyl acetate | caymanchem.com |

Synthesis and Manufacturing of this compound

The synthesis of this compound is a complex multi-step process that involves the strategic introduction of deuterium atoms into the Prostaglandin E2 molecular structure. This is a specialized chemical process performed by companies that focus on producing stable isotope-labeled compounds for research purposes. isotope.com The process begins with a suitable starting material that can be chemically modified to build the intricate ring and side-chain structures of the prostaglandin.

The key step is the introduction of deuterium atoms at specific positions, in this case, at the 3, 3', 4, and 4' positions of the heptenoic acid side chain. caymanchem.com This is typically achieved through catalytic deuteration or by using deuterated building blocks in the synthesis. The final product is then purified to a high degree, often greater than 99% isotopic enrichment, to ensure its quality as an internal standard. caymanchem.comfishersci.com The purified this compound is then dissolved in a suitable solvent, such as methyl acetate, at a precise concentration and sealed in an inert atmosphere to ensure its stability. caymanchem.comcaymanchem.com

Analytical Applications of this compound

The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods. Its use is crucial for the accurate quantification of its non-deuterated counterpart, PGE2, in a variety of biological samples.

Role in Mass Spectrometry-Based Quantification of Eicosanoids

In mass spectrometry, the distinct mass of this compound allows it to be easily distinguished from the endogenous PGE2. nih.gov When a known amount of PGE2-d4 is added to a biological sample, it undergoes the same extraction, purification, and ionization processes as the endogenous PGE2. biomol.com By comparing the signal intensity of the deuterated standard to that of the non-deuterated analyte, researchers can accurately calculate the concentration of PGE2 in the original sample. uib.no This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis. diagnosticsworldnews.com

The use of this compound is essential in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. caymanchem.com In LC-MS/MS, specific precursor-to-product ion transitions for both PGE2 and PGE2-d4 are monitored, providing a high degree of selectivity and sensitivity. nih.gov This allows for the reliable quantification of PGE2 even at the very low concentrations typically found in biological systems. uib.no

Utility in Lipidomics and Metabolomics Research

Lipidomics and metabolomics are fields dedicated to the comprehensive analysis of lipids and metabolites in biological systems. This compound plays a vital role in these areas by enabling the accurate quantification of PGE2, a key signaling lipid. This allows researchers to study the role of the COX pathway and PGE2 in health and disease.

For example, in a study on colorectal cancer, this compound was used as an internal standard to normalize data and quantify metabolites of the arachidonic acid pathway, revealing an upregulation of the PGE2 biosynthetic pathway in cancer patients. rsc.org In another study investigating inflammation in RAW264.7 cells, PGE2-d4 was used to reliably quantify changes in eicosanoid levels in response to lipopolysaccharide treatment. mdpi.com Its use in these studies is critical for obtaining accurate quantitative data that can lead to a better understanding of disease mechanisms and the identification of potential biomarkers. acs.orgnih.gov

Summary of Research Applications of this compound

| Research Area | Application of this compound | Key Findings | References |

| Cancer Research | Internal standard for quantifying PGE2 in tumor tissues and biological fluids. | Elevated PGE2 levels are associated with the progression of various cancers, including colorectal and gastrointestinal cancers. | rsc.orgnih.govmdpi.com |

| Inflammation and Immunology | Quantification of PGE2 in studies of inflammatory responses and immune cell function. | PGE2 is a key mediator of inflammation and plays a complex role in modulating immune responses. | caymanchem.commdpi.comnih.gov |

| Neuroscience | Analysis of PGE2 levels in the central nervous system in studies of neuroinflammation and pain. | PGE2 is involved in neuroinflammatory processes and the modulation of pain signals. | nih.gov |

| Lipid Mediator Metabolomics | Used as an internal standard for the comprehensive profiling of eicosanoids and other lipid mediators. | Enables the accurate mapping of lipid mediator pathways in various physiological and pathological states. | caymanchem.com |

| Drug Discovery and Development | Facilitates the study of drugs that target the COX pathway by enabling precise measurement of their effects on PGE2 production. | Provides a reliable method to assess the efficacy and mechanism of action of anti-inflammatory drugs. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YOLMOHOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347287 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34210-10-1 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks for Prostaglandin E2 D4 in Quantitative Eicosanoid Analysis

Principles of Stable Isotope Dilution Mass Spectrometry for Eicosanoid Quantification

Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for the quantitative analysis of small molecules, including eicosanoids. vumc.org This approach relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard.

Theoretical Foundations of Internal Standard Utilization in Quantitative Assays

The core principle of SID-MS is the addition of a known quantity of a stable isotope-labeled internal standard, such as PGE2-d4, to a sample at the earliest stage of analysis. acs.org This standard is chemically identical to the endogenous analyte (the substance being measured) but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), carbon-13). caymanchem.com Because the internal standard and the analyte behave virtually identically during sample extraction, purification, and ionization in the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally. caymanchem.comlipidmaps.org By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, an accurate and precise quantification of the analyte can be achieved, effectively correcting for analytical variability. lipidmaps.orgnih.gov

Role of Prostaglandin (B15479496) E2-d4 as an Internal Standard in Mitigating Analytical Variability

Prostaglandin E2-d4, which contains four deuterium atoms, is an ideal internal standard for the quantification of its unlabeled counterpart, Prostaglandin E2 (PGE2). caymanchem.com When added to a biological sample, PGE2-d4 co-elutes with the endogenous PGE2 during chromatographic separation. In the mass spectrometer, the two compounds are distinguished by their different mass-to-charge ratios (m/z). nih.gov Any inconsistencies during the analytical process, such as incomplete extraction, degradation, or fluctuations in ionization efficiency, will impact both PGE2 and PGE2-d4 proportionally. lipidmaps.org This allows the ratio of their respective peak areas to remain constant, leading to a highly accurate determination of the endogenous PGE2 concentration, irrespective of sample-to-sample variations. lipidmaps.orguib.no The optimal concentration of PGE2-d4 used is critical for achieving a constant response factor and minimizing variability across the analytical range. uib.noresearchgate.net

Comparative Advantages over Immunoassay-Based Quantification Strategies

While immunoassays like ELISA are widely used for eicosanoid quantification, they have notable limitations compared to SID-MS. mdpi.comsfrbm.org Immunoassays are susceptible to cross-reactivity, where antibodies may bind to structurally similar but distinct eicosanoids, leading to a lack of specificity and potentially inaccurate results. sfrbm.org In contrast, the high selectivity of mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for the differentiation of compounds with identical mass but different structures (isomers), a common feature among eicosanoids. sfrbm.org SID-MS offers superior accuracy and precision due to the use of an internal standard that corrects for analytical variability. sfrbm.org While immunoassays can be more economical and less labor-intensive, mass spectrometry-based methods are considered the "gold standard" for their robustness and reliability in quantifying eicosanoids. vumc.orgsfrbm.org

Advanced Chromatographic and Mass Spectrometric Techniques for this compound Applications

The combination of chromatography for separation and mass spectrometry for detection and quantification provides the necessary specificity and sensitivity for analyzing complex biological samples. PGE2-d4 is integral to these advanced methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating this compound

Historically, GC-MS has been a cornerstone for eicosanoid analysis. researchgate.net In this technique, analytes must be chemically derivatized to increase their volatility and thermal stability for gas-phase separation. uib.no PGE2 and its internal standard, PGE2-d4, are typically converted to derivatives like pentafluorobenzyl esters or trimethylsilyl (B98337) ethers before injection into the GC system. nih.gov Following separation in the gas chromatograph, the compounds are ionized and their mass-to-charge ratios are measured by the mass spectrometer. The use of stable isotope dilution with PGE2-d4 in GC-MS provides high precision and accuracy for the quantification of PGE2. vumc.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Implementations

LC-MS/MS has largely become the standard method for eicosanoid quantification, overcoming some of the limitations of GC-MS, such as the need for derivatization. uib.nonih.gov In LC-MS/MS, the sample is separated using liquid chromatography before being introduced into the mass spectrometer. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. lipidmaps.orgmdpi.com

In these methods, PGE2-d4 is added to the sample prior to extraction. lipidmaps.org After separation by LC or UPLC, the eluent is ionized, typically using electrospray ionization (ESI) in negative mode. mdpi.com Tandem mass spectrometry (MS/MS) is then employed for quantification using Multiple Reaction Monitoring (MRM). lipidmaps.orgmdpi.com In MRM, a specific precursor ion for the analyte (e.g., m/z 355 for PGE2-d4) is selected and fragmented, and a specific product ion is then monitored for detection. nih.govmdpi.com This highly selective process minimizes interferences from the complex biological matrix. lipidmaps.org The ratio of the MRM signal for endogenous PGE2 to that of the known concentration of PGE2-d4 allows for precise and accurate quantification. lipidmaps.orgnih.gov

Data Tables

Table 1: Optimized Multiple Reaction Monitoring (MRM) Conditions for this compound

| Compound | Ion Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| This compound | Negative | 355 | 275 | -50 | -25 |

| This compound | Negative | 355.2 | 275.5 | - | - |

| Prostaglandin E2 (for comparison) | Negative | 351.2 | 189.5 | - | - |

Data compiled from multiple research sources. nih.govmdpi.com The specific parameters can vary between instruments and laboratories.

Table 2: Research Findings on this compound in LC-MS/MS Analysis

| Study Focus | Matrix | Key Finding with this compound | Reference |

| Method Validation | Human Plasma | Optimal PGE2-d4 concentration of 30-35 ng/mL yielded a constant response factor and minimal variability for PGE2 quantification. | researchgate.net |

| Eicosanoid Profiling | RAW264.7 Cells | PGE2-d4 was used as an internal standard to normalize data and reliably quantify changes in 79 eicosanoids after LPS treatment. | mdpi.com |

| Fast Extraction and Analysis | Brain Tissue | A rapid UPLC-MS/MS method using PGE2-d4 as an internal standard demonstrated high accuracy (3.0 ± 2.9%) for PGE2 quantification. | nih.govnih.gov |

| Comprehensive Eicosanoid Analysis | Human Plasma | PGE2-d4 was one of 26 deuterated internal standards used to quantify 158 eicosanoids, demonstrating the utility of SID in large-scale profiling. | lipidmaps.org |

| High-Throughput Profiling | Human Plasma Microsamples | A 10-minute method utilizing PGE2-d4 as an internal standard successfully quantified over 30 fatty acid metabolites from a small plasma volume. | shimadzu.com |

Optimized Multiple Reaction Monitoring (MRM) Transitions for Targeted Prostaglandin E2 Analysis with Deuterated Standards

In quantitative eicosanoid analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Multiple Reaction Monitoring (MRM) is the gold standard for its high selectivity and sensitivity. This technique involves monitoring a specific precursor-to-product ion transition for both the analyte of interest (PGE2) and its deuterated internal standard (PGE2-d4). The selection of optimal MRM transitions is paramount for achieving accurate and reliable quantification.

For PGE2, a commonly used mass transition is m/z 351.2 -> 271.2 or m/z 351.2 -> 189.5, while for PGE2-d4, the transition is typically m/z 355.2 -> 275.2 or m/z 355.3 -> 275.2. nih.govnih.gov The 4-dalton mass shift between the precursor and product ions of PGE2 and PGE2-d4 ensures that they are chromatographically co-eluted but mass-spectrometrically distinct, allowing for precise quantification. nih.gov The choice of product ion can influence the specificity of the analysis, with some transitions offering better discrimination from isobaric interferences. For instance, the 351/189 transition for PGE2 has been shown to have higher specificity over the 351/271 transition in certain applications. nih.gov

Table 1: Commonly Used MRM Transitions for PGE2 and PGE2-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Prostaglandin E2 | 351.2, 351.3 | 271.2, 189.5 |

| This compound | 355.2, 355.3 | 275.2, 275.5 |

Data sourced from multiple studies utilizing LC-MS/MS for eicosanoid analysis. nih.govnih.gov

Chemical Derivatization Strategies for Enhanced Detection and Separation of Prostaglandin E2 and its Deuterated Analog

One common strategy is esterification of the carboxylic acid group, which can enhance the compound's volatility for GC analysis and improve its chromatographic properties in reversed-phase LC. Another approach involves the derivatization of ketone groups. For example, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine can be used to derivatize the ketone moiety, which has been shown to aid in the discrimination between PGE2 and its isomers. nih.gov A reagent like 4-diazomethylpyridine has also been designed for labeling prostaglandins (B1171923) to achieve high ionization efficiency for LC-MS/MS analysis. researchgate.net It is crucial that the derivatization reaction proceeds similarly for both the endogenous analyte and the deuterated standard to ensure accurate quantification.

Rigorous Method Validation in Diverse Biological Matrices for Eicosanoid Quantification

The development of a robust analytical method for eicosanoid quantification necessitates a thorough validation process across various biological matrices, such as plasma, urine, and tissue homogenates. abcam.comnih.gov This validation ensures the reliability and accuracy of the obtained results.

Development and Optimization of Extraction and Sample Preparation Protocols

The extraction of prostaglandins from complex biological samples is a critical step that can significantly impact the accuracy of the final measurement. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques employed. core.ac.ukabcam.comsigmaaldrich.com

A typical SPE protocol for plasma or tissue homogenate involves:

Acidification of the sample to a pH of approximately 3.5. abcam.comsigmaaldrich.com

Application of the sample to a C18 reverse-phase column. abcam.comsigmaaldrich.com

Washing the column with aqueous solutions and hexane (B92381) to remove interfering substances. abcam.comsigmaaldrich.com

Elution of the prostaglandins with a solvent like ethyl acetate. abcam.comsigmaaldrich.com

LLE protocols often involve homogenization of the tissue in a solvent mixture, such as acetone/saline, followed by extraction with an organic solvent like chloroform. nih.gov In all protocols, the addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent the oxidation of fatty acids. nih.gov The deuterated internal standard, PGE2-d4, is added at the beginning of the sample preparation process to account for any losses during these extraction and purification steps. nih.gov

Assessment of Analytical Specificity, Sensitivity, Linearity, Accuracy, and Precision in Complex Samples

A comprehensive validation of the analytical method involves assessing several key parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. nih.gov

Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified, defined by the lower limit of quantification (LLOQ). For PGE2, LLOQs in the low picogram to nanogram per milliliter range have been reported. semanticscholar.orgresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. Calibration curves are typically constructed with R² values greater than 0.99. nih.govsemanticscholar.org

Accuracy: The closeness of the measured value to the true value. It is often assessed by spiking known concentrations of the analyte into a blank matrix and measuring the recovery. Accuracies are generally expected to be within 80-120% of the nominal value. nih.govsemanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV), which should ideally be less than 15-20%. nih.govsemanticscholar.org

Table 2: Representative Method Validation Parameters for PGE2 Quantification using PGE2-d4

| Parameter | Typical Acceptance Criteria | Reported Values |

|---|---|---|

| Linearity (r²) | > 0.99 | ≥ 0.99 |

| LLOQ | Signal-to-noise ratio ≥ 5:1 or 10:1 | 0.05 ng/mL to 1.0 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | Within 100 ± 10.8% |

| Precision (% CV) | < 15-20% | < 9.69% |

Data compiled from various validation studies. nih.govnih.govsemanticscholar.orgresearchgate.net

Application of Surrogate Analyte Approaches for Endogenous Biomarker Quantification utilizing this compound

In situations where a true blank matrix (a sample completely devoid of the endogenous analyte) is unavailable, a surrogate analyte approach can be employed. nih.govnih.govdaneshyari.comresearchgate.netsemanticscholar.orgresearchgate.net In this strategy, a stable isotope-labeled analog, different from the internal standard, is used to construct the calibration curve. For the quantification of endogenous PGE2, PGE2-d9 has been used as a surrogate analyte, while PGE2-d4 serves as the internal standard. nih.govnih.gov

This approach offers several advantages. Since there is no endogenous interference for the surrogate analyte, the specificity of the assay is enhanced. nih.govnih.gov Furthermore, by using the authentic biological matrix to prepare the calibration curve with the surrogate analyte, the matrix effects and extraction recovery are identical for both the calibration standards and the actual samples, leading to a notable increase in assay accuracy. nih.govnih.gov This methodology has been successfully applied to quantify PGE2 in complex tissues like rat colon mucosa and polyps. nih.gov

Prostaglandin E2 D4 in Mechanistic Investigations of Eicosanoid Biosynthesis and Metabolism

Elucidation of Prostaglandin (B15479496) E2 Biosynthetic Pathways using Isotopic Tracers

The use of stable isotope-labeled compounds like PGE2-d4 has revolutionized the study of prostaglandin biosynthesis. By introducing these tracers, researchers can meticulously follow the transformation of precursor molecules into mature prostaglandins (B1171923), identifying key enzymes and regulatory steps in the process.

Tracing Arachidonic Acid as a Precursor in Prostaglandin E2 Formation

The biosynthesis of prostaglandins begins with the release of arachidonic acid (AA) from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). nih.govfrontiersin.org This free AA is then converted into the unstable intermediate Prostaglandin H2 (PGH2) through the action of cyclooxygenase (COX) enzymes. nih.govbiorxiv.org PGH2 serves as the precursor for various prostaglandins, including PGE2. nih.govbio-rad.com The use of deuterated AA analogs in research allows for the direct tracing of this pathway, confirming AA as the primary substrate for PGE2 synthesis and enabling the study of factors that influence its mobilization and subsequent conversion. nih.gov

Investigating the Enzymatic Transformations Mediated by Cyclooxygenases (COX-1, COX-2) and Prostaglandin E Synthases (mPGES-1, PGES2)

Following the liberation of arachidonic acid, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze its conversion to PGH2. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation. nih.govbiorxiv.org

The final step in PGE2 synthesis is the isomerization of PGH2, a reaction catalyzed by Prostaglandin E synthases (PGES). Three main forms of PGES have been identified:

Microsomal Prostaglandin E synthase-1 (mPGES-1): This enzyme is often co-expressed with COX-2 and is induced by pro-inflammatory stimuli. scispace.comdiva-portal.org It is considered a key player in inflammation-associated PGE2 production. frontiersin.orgnih.gov

Microsomal Prostaglandin E synthase-2 (mPGES-2): This synthase can be coupled with both COX-1 and COX-2. scispace.com

Cytosolic Prostaglandin E synthase (cPGES): This enzyme is functionally linked to COX-1 and is involved in the immediate production of PGE2. scispace.com

Studies using isotopic tracers have been instrumental in delineating the coupling between specific COX and PGES isoforms. For instance, research has shown that mPGES-1 preferentially couples with COX-2 to drive inflammatory PGE2 production. diva-portal.orgfrontiersin.org The use of deuterated standards like PGE2-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate quantification of PGE2 produced via these specific pathways in various cell and tissue types. uib.nolipidmaps.org

Studies on Prostaglandin E2 Catabolism and Novel Metabolite Identification

The biological activity of PGE2 is terminated through enzymatic catabolism. Deuterated PGE2, such as [3,3,4,4-D4]PGE2, has been a critical tool in identifying and characterizing the metabolic products of PGE2.

Characterization of Major and Minor Catabolic Products of Prostaglandin E2

In studies using isolated rat hepatocytes, the metabolism of PGE2 was shown to produce several major and minor products. nih.gov The primary route of PGE2 catabolism involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2, followed by the reduction of the 13,14-double bond. semanticscholar.org

Research utilizing deuterated PGE2 has led to the identification of a variety of metabolites. Major metabolites identified include dinor-PGE2 and tetranor-PGE1. nih.gov Additionally, novel taurine (B1682933) conjugates of PGE2, dinor-PGE1, and dinor-PGE2, as well as a glucuronide conjugate of PGE2, have been discovered through these tracing experiments. nih.gov These taurine conjugates were found to constitute a significant portion of the metabolites, a finding not previously reported in PGE2 metabolism studies. nih.gov

Utilizing Deuterium (B1214612) Labeling for Tracing Metabolite Formation and Subsequent Exchange Reactions

The use of deuterium-labeled PGE2 has uncovered interesting biochemical phenomena. In experiments with [3,3,4,4-D4]PGE2 incubated with rat hepatocytes, a complete loss of all four deuterium atoms was observed in the resulting dinor and tetranor metabolites. nih.gov This was unexpected, as classic beta-oxidation pathways would predict the retention of some deuterium atoms. nih.gov

This observation, coupled with experiments where PGE2 was incubated in a buffer containing deuterium oxide (D2O), suggested a mechanism involving the delta 5 double bond and isomerization reactions that lead to the exchange of protons from the carbon-4 position of PGE2 with the aqueous environment. nih.gov When deuterated Prostaglandin E1 (PGE1), which lacks the delta 5 double bond, was used, the deuterium atoms were retained in its metabolites, supporting this hypothesis. nih.gov

Analysis of Isotope Effects and Deuterium Exchange Phenomena in Eicosanoid Biochemistry

The use of deuterated standards like PGE2-d4 is fundamental for accurate quantification of eicosanoids by mass spectrometry, where it serves as an internal standard to correct for sample loss during preparation. biomol.com However, researchers must be aware of potential kinetic isotope effects, where the heavier isotope can slightly alter the rate of enzymatic reactions. biomol.com

The aforementioned deuterium exchange reactions observed during PGE2 metabolism highlight the dynamic nature of these molecules in biological systems. nih.gov The complete loss of deuterium from [3,3,4,4-D4]PGE2 during its conversion to dinor and tetranor metabolites indicates an unexpected metabolic pathway. nih.gov Conversely, the incorporation of deuterium from a D2O-containing buffer into PGE2 metabolites confirms the exchange with the solvent. nih.gov These findings underscore the importance of carefully designed isotopic labeling studies to fully understand the intricacies of eicosanoid biochemistry.

Applications of Prostaglandin E2 D4 in Advanced Eicosanoid Research and Lipidomics

Quantitative Lipidomics for Comprehensive Eicosanoid Profiling

The development of sophisticated analytical techniques, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), has revolutionized the study of eicosanoids. core.ac.uknih.gov PGE2-d4 is indispensable in these methods for ensuring the accuracy and reliability of quantitative data.

Development of Targeted and Untargeted Methodologies for Eicosanoid Lipidomics

The accurate measurement of eicosanoids in biological samples presents a significant analytical challenge due to their low concentrations, structural similarity, and short half-lives. core.ac.uk To address this, both targeted and untargeted lipidomics methodologies have been developed, with PGE2-d4 playing a pivotal role as an internal standard.

In targeted lipidomics , researchers focus on quantifying a predefined list of known eicosanoids. This approach utilizes techniques like multiple reaction monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored. mdpi.comlipidmaps.org For instance, the transition for PGE2-d4 is often monitored at m/z 355 to 193. lipidmaps.org This targeted approach offers high sensitivity and specificity, enabling the accurate quantification of eicosanoids like PGE2 even at low picogram levels. nih.gov The use of PGE2-d4 corrects for sample loss during extraction and variations in instrument response, ensuring data accuracy. core.ac.ukuib.no

Untargeted lipidomics , on the other hand, aims to comprehensively profile all detectable lipids in a sample without prior selection. While this provides a broader view of the lipidome, the identification and quantification of individual species can be more complex. Even in these broader analyses, the inclusion of a suite of deuterated standards, including PGE2-d4, is crucial for quality control and to aid in the identification and semi-quantitative analysis of prostaglandins (B1171923) and related compounds. caymanchem.com

The development of these methods often involves rigorous validation, including the determination of linearity, limits of detection (LOD), and limits of quantification (LOQ). For example, one LC-MS/MS method for PGE2 and Leukotriene B4 (LTB4) reported an LOD of 0.4 ng/mL and an LOQ of 1 ng/mL for both analytes in human plasma. core.ac.uk

Interactive Table: Key Parameters in Targeted Eicosanoid Analysis

Below is an interactive table summarizing typical parameters for the analysis of PGE2 using PGE2-d4 as an internal standard.

| Parameter | Typical Value/Method | Description | Reference |

| Analytical Technique | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | core.ac.uknih.govmdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Common mode for detecting acidic lipids like prostaglandins. | mdpi.com |

| MRM Transition (PGE2) | m/z 351 → various | Specific ion fragmentation pattern for PGE2. | uib.no |

| MRM Transition (PGE2-d4) | m/z 355 → 193 | Specific ion fragmentation pattern for the internal standard. | lipidmaps.org |

| Internal Standard | Prostaglandin (B15479496) E2-d4 | Used to correct for analytical variability. | caymanchem.comcore.ac.ukmdpi.com |

| Sample Preparation | Solid-Phase Extraction (SPE) | A common technique to clean up and concentrate eicosanoids from biological samples. | mdpi.comub.edu |

Analytical Profiling of Inflammatory Lipid Mediators and Oxylipins in Research Contexts

PGE2-d4 is instrumental in studies profiling a wide array of inflammatory lipid mediators and oxylipins. core.ac.ukmdpi.comnih.gov These lipids, derived from polyunsaturated fatty acids like arachidonic acid, play crucial roles in inflammation. researchgate.net By enabling accurate quantification, PGE2-d4 helps researchers to create detailed profiles of these mediators in various biological contexts, from cell culture experiments to clinical studies. core.ac.ukmdpi.comnih.gov

For example, a UPLC-MS/MS-based method was used to profile 79 eicosanoids in RAW264.7 macrophage cells treated with lipopolysaccharide (LPS), a potent inflammatory stimulus. mdpi.com In this study, PGE2-d4, along with other deuterated standards, was spiked into the samples to ensure reliable quantification of the changes in eicosanoid levels upon inflammatory challenge. mdpi.com

Such profiling studies are critical for understanding the complex interplay of different lipid mediators during an inflammatory response. They can reveal shifts in metabolic pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and help to identify potential biomarkers for inflammatory diseases. researchgate.netmdpi.com The ability to simultaneously measure numerous eicosanoids provides a holistic view of the inflammatory process, which is often referred to as the "eicosanoid storm" in severe inflammatory conditions. mdpi.com

Investigating Prostaglandin E2-Mediated Biological Processes in Experimental Models

The precise measurement of PGE2 facilitated by PGE2-d4 is fundamental to investigating its diverse biological functions in various experimental models.

Research on Modulation of Cellular and Immunological Responses by Prostaglandin E2

PGE2 is a potent modulator of cellular and immune responses, often exhibiting both pro- and anti-inflammatory effects depending on the context. nih.gov The use of PGE2-d4 in quantitative assays allows researchers to accurately correlate PGE2 levels with specific cellular events.

Studies have shown that PGE2 can influence the function of a wide range of immune cells, including macrophages, dendritic cells, neutrophils, and T cells. nih.govbinasss.sa.cr For instance, PGE2 can suppress the effector functions of macrophages and neutrophils and inhibit type-1 immunity mediated by Th1, CTL, and NK cells. nih.gov Conversely, it can promote Th2, Th17, and regulatory T cell (Treg) responses. nih.gov In dendritic cells, PGE2 can support their activation but suppress their ability to attract various T cell subsets. nih.gov

In a study using a mouse model of non-autoimmune inflammatory arthritis, lipidomic analysis revealed a dramatic reduction in PGE2 levels in the inflamed paws of mice lacking microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov This finding, made possible by quantitative LC-MS/MS with an internal standard like PGE2-d4, highlighted the anti-inflammatory role of PGE2 in this specific context by negatively regulating neutrophil-mediated inflammation. nih.gov

Study of Eicosanoid Dynamics in Experimental Models of Inflammation and Disease

PGE2-d4 is a vital tool for studying the dynamic changes in eicosanoid levels in experimental models of inflammation and various diseases. tandfonline.com These studies provide insights into the pathogenesis of conditions like inflammatory bowel disease, neurodegenerative diseases, and cancer. caymanchem.comtandfonline.com

For example, in a rat model of neuropathic pain, a higher-throughput LC-MS/MS method was developed to simultaneously detect PGE2 and other lipids in brain and spinal cord tissues. tandfonline.com This method, which would rely on internal standards like PGE2-d4 for accuracy, allows for the investigation of how lipid mediator profiles change in response to nerve injury and potential therapeutic interventions. tandfonline.com

Similarly, in models of inflammatory bowel disease, apolipoprotein A-I mimetics were shown to mitigate intestinal inflammation, a finding supported by the analysis of eicosanoid levels. caymanchem.com The ability to track the dynamic changes in PGE2 and other eicosanoids in response to disease progression and treatment is crucial for understanding disease mechanisms and evaluating the efficacy of new therapies.

Characterization of Interactions with Prostanoid Receptors (EP1, EP2, EP3, EP4) in Research Settings

PGE2 exerts its diverse biological effects by binding to a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. caymanchem.comfrontiersin.org These receptors are coupled to different intracellular signaling pathways and have distinct tissue distributions, which accounts for the pleiotropic actions of PGE2. physiology.org

EP1: Coupled to Gq proteins, leading to an increase in intracellular calcium. frontiersin.orgphysiology.org

EP2: Coupled to Gs proteins, leading to an increase in cyclic AMP (cAMP). frontiersin.org

EP3: Primarily coupled to Gi proteins, which inhibits cAMP production, but can also couple to other G proteins. frontiersin.org

EP4: Coupled to Gs proteins, increasing cAMP levels. frontiersin.orgphysiology.org

Research investigating the specific roles of these receptors often involves the use of selective agonists and antagonists in cell culture and animal models. physiology.org In these studies, quantifying the production of endogenous PGE2 using PGE2-d4 as an internal standard is essential to understand the physiological context in which these receptors are being activated or blocked.

For instance, a study on Caco-2 intestinal epithelial cells used various EP receptor agonists and antagonists to demonstrate that the disruptive effects of PGE2 on the epithelial barrier are mediated through EP1 and EP4 receptors. physiology.org This effect was linked to an increase in intracellular calcium and cAMP, respectively. physiology.org Understanding these receptor-specific actions is critical for developing targeted therapies that can selectively modulate PGE2 signaling to achieve desired therapeutic outcomes while minimizing side effects.

Interactive Table: Prostaglandin E2 Receptor Subtypes and Signaling

Explore the characteristics of the different PGE2 receptor subtypes in the interactive table below.

| Receptor | G-Protein Coupling | Primary Second Messenger | General Function in Inflammation | Reference |

| EP1 | Gq | ↑ Intracellular Ca²⁺ | Pro-inflammatory | frontiersin.orgphysiology.org |

| EP2 | Gs | ↑ cAMP | Anti-inflammatory/Pro-resolving | |

| EP3 | Gi | ↓ cAMP | Complex/Variable | |

| EP4 | Gs | ↑ cAMP | Both pro- and anti-inflammatory | physiology.org |

Metabolic Flux Analysis in Eicosanoid Pathways Utilizing Deuterated Standards

Metabolic flux analysis provides a quantitative framework for understanding the rate of metabolite turnover within a biochemical network. In the field of lipidomics, particularly in the study of eicosanoids, this analysis is critical for elucidating the dynamics of inflammatory and signaling cascades. Eicosanoid pathways, which convert arachidonic acid and other polyunsaturated fatty acids into potent lipid mediators like prostaglandins and leukotrienes, are characterized by the low abundance and transient nature of their components. ub.educreative-proteomics.com This necessitates highly sensitive and specific analytical methods to accurately map the flow, or flux, of metabolites through these intricate and interconnected pathways. ub.edunih.gov

The gold standard for achieving this level of quantitative accuracy is the use of stable isotope dilution mass spectrometry, which relies on deuterated internal standards. nih.govlipidmaps.org Prostaglandin E2-d4 (PGE2-d4) is a deuterated analogue of Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. caymanchem.comfrontiersin.org Containing four deuterium (B1214612) atoms, PGE2-d4 serves as an ideal internal standard for the precise quantification of its endogenous, non-labeled counterpart. caymanchem.com

The methodology involves introducing a known quantity of PGE2-d4 into a biological sample prior to extraction and analysis. lipidmaps.org Because PGE2-d4 is chemically and structurally almost identical to the native PGE2, it experiences the same processing and potential for loss during sample preparation, extraction, and chromatographic separation. nih.gov However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous PGE2 by a mass spectrometer. tandfonline.com By comparing the signal intensity of the endogenous analyte to that of the known amount of the spiked internal standard, researchers can accurately calculate the absolute concentration of PGE2 in the original sample, effectively correcting for procedural variations and matrix effects. lipidmaps.org

Detailed research findings from various studies underscore the pivotal role of PGE2-d4 in advancing eicosanoid research. Its application spans from in vitro cell models to complex in vivo systems, enabling the precise measurement of dynamic changes in eicosanoid profiles under various physiological and pathological conditions.

| Study Focus | Biological Matrix | Analytical Method | Key Finding Enabled by PGE2-d4 |

| Inflammation Modeling | RAW264.7 Macrophage Cells | UPLC-MS/MS | Used as an internal standard to normalize data for the reliable quantification of 79 eicosanoids following stimulation with lipopolysaccharide (LPS), revealing a detailed inflammatory lipid mediator profile. mdpi.com |

| Neuropathic Pain Research | Rat Brain and Spinal Cord Tissues | LC-MS/MS | Enabled highly sensitive and specific quantification of PGE2 levels, demonstrating superior performance compared to traditional ELISA methods for assessing central nervous system inflammation. tandfonline.com |

| Inflammatory Bowel Disease (IBD) | Human Plasma | LC-ITMS | Utilized to develop an optimized quantification method for PGE2 in patient samples, determining the optimal concentration of the internal standard needed for maximum analytical precision across a wide range of concentrations. uib.no |

| Lipid Mediator Profiling | Human Plasma | UPLC-ESI-MRM | Incorporated into a high-throughput assay for profiling over 100 oxylipins, where it serves as the specific internal standard for quantifying PGE2. lcms.cz |

The specificity of detection in these studies is achieved using techniques like Multiple Reaction Monitoring (MRM) in tandem mass spectrometry. In an MRM experiment, the mass spectrometer is programmed to isolate the specific mass of the parent molecule (precursor ion, Q1) and then detect a specific fragment ion (product ion, Q3) generated after collision-induced dissociation. This provides two levels of mass-based confirmation for each analyte.

| Compound | Polarity | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role |

| Prostaglandin E2 (PGE2) | Negative | 351.2 | 271.2 | Endogenous Analyte |

| This compound (PGE2-d4) | Negative | 355.2 | 275.2 | Internal Standard |

Data adapted from LC-MS/MS methods for lipid analysis. tandfonline.com

The use of PGE2-d4 and other deuterated standards allows for the construction of comprehensive models of eicosanoid metabolism. nih.gov By accurately measuring the concentrations of key nodes in the pathway, such as PGE2, researchers can infer the activity of upstream enzymes like Cyclooxygenase-2 (COX-2) and Prostaglandin E synthases. nih.govfrontiersin.org This quantitative flux analysis is fundamental for understanding how eicosanoid networks are dysregulated in diseases and for evaluating the efficacy of therapeutic interventions that target these pathways.

Future Perspectives and Emerging Trends in Prostaglandin E2 D4 Research

Integration of Prostaglandin (B15479496) E2-d4-Based Analysis with Systems Biology and Multi-Omics Approaches

The utility of Prostaglandin E2-d4 is set to expand beyond simple quantification, moving towards a more integrated role in systems biology and multi-omics studies. This holistic approach aims to unravel the complex interplay between different biological molecules and pathways. By combining lipidomics data, obtained using PGE2-d4 as an internal standard, with genomics, transcriptomics, and proteomics, researchers can gain a more comprehensive understanding of the cellular and organismal response to various stimuli and disease states. creative-proteomics.com

For instance, in the context of inflammatory bowel disease (IBD), multi-omics studies have already begun to integrate data on gut microbiome composition with metabolomic profiles, including eicosanoids. nih.gov The use of PGE2-d4 in such studies ensures the accurate measurement of PGE2 levels, which can then be correlated with specific microbial populations, gene expression patterns, and protein abundances. nih.gov This integrated approach can help to identify novel biomarkers and therapeutic targets by revealing the intricate connections between different molecular layers of the disease.

Future research will likely see the development of more sophisticated data integration platforms and computational models. These tools will be essential for managing and interpreting the large and complex datasets generated by multi-omics studies. By incorporating accurately quantified PGE2 data, these models will provide a more dynamic and complete picture of the role of this critical lipid mediator in complex biological systems.

Innovations in Analytical Technologies for Deuterated Eicosanoid Quantification and Imaging

The quantification of eicosanoids, including the use of deuterated standards like PGE2-d4, heavily relies on mass spectrometry (MS) coupled with liquid chromatography (LC). nih.govresearchgate.net Ongoing innovations in these analytical technologies are poised to significantly enhance the sensitivity, specificity, and throughput of eicosanoid analysis.

One of the key areas of advancement is in the development of more sensitive mass spectrometers and novel ionization techniques. researchgate.net These improvements will enable the detection and quantification of eicosanoids at even lower concentrations, which is crucial for studying subtle physiological changes and for analyzing small biological samples. Furthermore, advancements in ultra-high-performance liquid chromatography (UPLC) are leading to better chromatographic resolution, allowing for the separation of closely related eicosanoid isomers. lipidmaps.org

Another exciting frontier is the application of mass spectrometry imaging (MSI). This technology allows for the visualization of the spatial distribution of molecules, including lipids, directly in tissue sections. By incorporating deuterated standards like PGE2-d4, MSI can provide not only qualitative but also quantitative information about the localization of PGE2 in different cell types and tissue microenvironments. This spatial information is critical for understanding the localized roles of PGE2 in processes such as tumor progression and inflammation. rsc.org

The table below summarizes some of the key analytical techniques and their applications in eicosanoid research.

| Analytical Technique | Application in Eicosanoid Research | Future Innovations |

| LC-MS/MS | Gold standard for targeted quantification of eicosanoids using deuterated internal standards like PGE2-d4. nih.govresearchgate.net | Increased sensitivity, higher throughput, improved chromatographic separation of isomers. lipidmaps.org |

| UPLC-MS/MS | Enhanced chromatographic resolution and sensitivity for complex eicosanoid mixtures. lipidmaps.org | Miniaturization for reduced sample consumption and faster analysis times. |

| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of eicosanoids in tissues. | Integration with isotopic labeling for quantitative imaging and mapping of metabolic fluxes. researchgate.net |

| Chiral Chromatography | Separation of eicosanoid enantiomers, which can have different biological activities. lipidmaps.org | Development of new chiral stationary phases for improved separation efficiency. |

Expanding the Scope of Isotopic Labeling Beyond Current Applications in Eicosanoid Research

While PGE2-d4 is primarily used as an internal standard for quantification, the principles of isotopic labeling have far broader applications in eicosanoid research. Future trends point towards the increased use of stable isotopes to trace the metabolic fate of eicosanoids and their precursors, a field known as dynamic lipidomics or fluxomics. researchgate.net

By introducing stable isotope-labeled precursors, such as deuterated arachidonic acid, into cellular or animal models, researchers can track the synthesis, transformation, and degradation of various eicosanoids, including PGE2. researchgate.net This approach provides invaluable insights into the kinetics of eicosanoid metabolic pathways and how they are altered in disease. For example, it can help to determine the relative contributions of different enzymatic pathways to PGE2 production under specific conditions.

Furthermore, the development of novel isotopic labeling strategies is expanding the toolkit available to researchers. adesisinc.com This includes the synthesis of multiply labeled compounds and the use of less common isotopes. These advancements will enable more complex and informative experiments, such as pulse-chase studies to measure protein and lipid turnover rates. nih.gov The integration of these dynamic labeling techniques with multi-omics approaches will provide an unprecedented level of detail about the regulation and function of eicosanoid networks.

The continued innovation in the synthesis of isotopically labeled compounds, including deuterated standards, will be crucial for driving these future research directions. thieme-connect.de The availability of a wider range of high-purity labeled eicosanoids and their precursors will empower scientists to ask more sophisticated questions about the intricate roles of these potent lipid mediators in health and disease.

Q & A

Q. What is the primary role of Prostaglandin E2-d4 (PGE2-d4) in experimental workflows, and how is it methodologically applied?

PGE2-d4 is a deuterated internal standard used to quantify endogenous PGE2 in biological samples via mass spectrometry (LC-MS/MS). Its isotopic labeling ensures minimal interference with the target analyte while correcting for matrix effects and instrument variability. Researchers typically spike known concentrations of PGE2-d4 into samples during extraction, enabling precise quantification through standard calibration curves .

Q. What protocols ensure the accurate preparation and storage of PGE2-d4 for reproducible results?

PGE2-d4 should be stored at -20°C in inert solvents (e.g., ethanol) to prevent degradation. Prior to use, reconstitute the standard in deuterium-free solvents to avoid isotopic dilution. Validation of stock concentration via spectrophotometry or LC-MS is critical. For cell culture studies, pre-test solvent compatibility (e.g., DMSO tolerance) is advised to avoid confounding cellular responses .

Q. How do researchers validate the specificity of PGE2-d4 in complex biological matrices?

Specificity is validated by comparing chromatographic retention times and mass transitions of PGE2-d4 against endogenous PGE2 and structurally similar metabolites (e.g., 15-keto-PGE2). Cross-reactivity assays using knockout matrices (e.g., PGE2-deficient serum) and spike-recovery experiments (80–120% recovery acceptable) are essential .

Advanced Research Questions

Q. What experimental design considerations address discrepancies in PGE2-d4 quantification across studies?

Discrepancies often arise from variations in extraction efficiency (e.g., solid-phase vs. liquid-liquid extraction) or ionization suppression in LC-MS. To mitigate this, use harmonized protocols (e.g., ISET® guidelines) and report detailed metadata, including matrix type, extraction recovery rates, and instrument parameters. Cross-lab validation using shared reference materials enhances reproducibility .

Q. How can researchers optimize PGE2-d4-based assays for low-abundance PGE2 detection in novel matrices (e.g., extracellular vesicles)?

Pre-concentration techniques like immunoprecipitation or ultrafiltration improve sensitivity in low-abundance samples. Coupling PGE2-d4 with high-resolution mass spectrometry (HRMS) or derivatization (e.g., pentafluorobenzyl ester) enhances detection limits. Method validation should include limit of quantification (LOQ) assessments in the target matrix .

Q. What strategies resolve cross-reactivity between PGE2-d4 and its oxidized metabolites in immunoassays?

Immunoassays may cross-react with 15-keto-PGE2-d4 or 13,14-dihydro-PGE2-d4. To address this, employ immunoaffinity columns pre-adsorbed with metabolite-specific antibodies or switch to LC-MS-based workflows. Parallel analysis using metabolite-specific deuterated standards (e.g., 15-keto-PGE2-d4) is recommended .

Q. How does PGE2-d4 integrate into network meta-analyses comparing prostaglandin signaling pathways?

In multi-treatment studies (e.g., COX inhibitor efficacy), PGE2-d4 serves as a stable reference to normalize PGE2 levels across conditions. Bayesian network meta-analysis models can incorporate PGE2-d4-normalized data to compare treatment effects while adjusting for batch variability and confounding factors .

Q. What methodological safeguards ensure ethical compliance in preclinical studies using PGE2-d4?

Follow NIH guidelines for reporting preclinical data, including detailed descriptions of animal/cell models, PGE2-d4 dosing, and blinding protocols. Ethical review boards require justification of sample sizes (power analysis) and humane endpoints in in vivo studies .

Methodological Validation & Troubleshooting

Q. How are statistical frameworks applied to interpret PGE2-d4-derived data in longitudinal studies?

Mixed-effects models account for intra-subject variability, while ANOVA identifies time- or treatment-dependent changes. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Raw data and processing scripts should be archived per FAIR principles .

Q. What emerging technologies could replace or complement PGE2-d4 in future prostaglandin research?

CRISPR-engineered cellular models with fluorescent PGE2 biosensors enable real-time tracking without isotopic standards. Single-cell metabolomics and ion mobility spectrometry may reduce reliance on internal standards but require validation against PGE2-d4-based workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.